2-Cyclopropylquinazoline-6-carbonitrile

説明

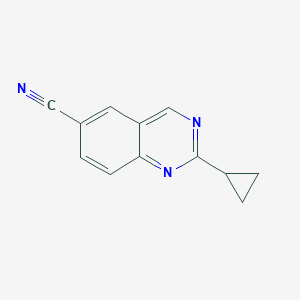

2-Cyclopropylquinazoline-6-carbonitrile is a heterocyclic organic compound featuring a quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings). The molecule is substituted with a cyclopropyl group at the 2-position and a carbonitrile (-CN) group at the 6-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties . The cyclopropyl substituent introduces steric and electronic effects that may enhance binding affinity to target proteins, while the carbonitrile group can act as a hydrogen bond acceptor or influence metabolic stability .

特性

CAS番号 |

648423-80-7 |

|---|---|

分子式 |

C12H9N3 |

分子量 |

195.22 g/mol |

IUPAC名 |

2-cyclopropylquinazoline-6-carbonitrile |

InChI |

InChI=1S/C12H9N3/c13-6-8-1-4-11-10(5-8)7-14-12(15-11)9-2-3-9/h1,4-5,7,9H,2-3H2 |

InChIキー |

ZAZDBXJQCDMSFD-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NC=C3C=C(C=CC3=N2)C#N |

製品の起源 |

United States |

類似化合物との比較

Spiroindoloquinazoline Derivatives

The compound described in , 2-amino-6-methyl-spiro-[1,2H]indolo[2,1-b]quinazoline-12-one]-3-carbonitrile, shares the quinazoline core and a carbonitrile group but differs in structural complexity. Key distinctions include:

- Substituent Diversity: The additional amino and methyl groups in the spiro compound may broaden its pharmacological profile, whereas the cyclopropyl group in the target compound offers a compact, lipophilic moiety for hydrophobic interactions .

2-Formyl-1H-Indole-6-Carbonitrile (CAS: 104291-63-6)

This compound () replaces the quinazoline core with an indole ring but retains the 6-carbonitrile group. Differences include:

- Core Reactivity : Indole derivatives are often associated with serotonin receptor modulation, whereas quinazolines are more commonly linked to kinase inhibition.

- Substituent Effects: The 2-formyl group in the indole derivative introduces electrophilic reactivity, which may facilitate covalent binding to targets—a property absent in the non-electrophilic cyclopropyl group of the quinazoline analog .

Other Quinazoline Carbonitriles

For example, 4-anilinoquinazoline-6-carbonitrile (hypothetical analog):

- Substituent Position: The 4-anilino group in such derivatives often targets epidermal growth factor receptor (EGFR) kinases, whereas the 2-cyclopropyl group in the target compound may shift selectivity toward other kinases or non-kinase targets.

- Carbonitrile Role : The 6-carbonitrile group is conserved across many quinazoline-based kinase inhibitors (e.g., gefitinib analogs), suggesting its importance in binding pocket interactions .

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Accessibility : this compound benefits from straightforward cyclopropanation protocols, whereas spiro compounds () require multi-step syntheses, limiting scalability .

- Pharmacokinetics : The cyclopropyl group enhances metabolic stability compared to bulkier substituents in spiro derivatives, as shown in analogous kinase inhibitors .

- Target Selectivity : Carbonitrile-containing quinazolines demonstrate higher specificity for ATP-binding pockets in kinases than indole-based analogs, which often exhibit off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。